molecular formula C11H8FNOS B161182 N-(4-fluorophenyl)thiophene-2-carboxamide CAS No. 136340-91-5

N-(4-fluorophenyl)thiophene-2-carboxamide

Cat. No. B161182
M. Wt: 221.25 g/mol
InChI Key: GCPZKOCHNSMRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)thiophene-2-carboxamide, also known as BAY 41-2272, is a chemical compound that is used in scientific research. It is a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in regulating various physiological processes in the body.

Mechanism Of Action

N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 activates sGC by binding to its heme group, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes in the body, such as smooth muscle relaxation, platelet aggregation, and neurotransmission. N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been shown to be a potent and selective activator of sGC, with a higher affinity for the oxidized form of sGC.

Biochemical And Physiological Effects

N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been shown to have various biochemical and physiological effects. It has been shown to induce vasodilation, which leads to a decrease in blood pressure. It also enhances nitric oxide-mediated relaxation of smooth muscle cells in the corpus cavernosum, which leads to an increase in blood flow and penile erection. Additionally, N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects, which makes it a potential candidate for the treatment of various inflammatory and fibrotic diseases.

Advantages And Limitations For Lab Experiments

N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has several advantages for lab experiments. It is a potent and selective activator of sGC, which makes it a useful tool for studying the role of sGC in various physiological processes. It is also relatively stable and easy to handle, which makes it a convenient compound to work with. However, N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has some limitations for lab experiments. It is relatively expensive, which can limit its use in large-scale experiments. Additionally, it has low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272. One potential direction is the development of new sGC activators with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of sGC in various disease states, such as pulmonary hypertension and inflammatory diseases. Additionally, the use of N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 in combination with other drugs for the treatment of various diseases warrants further investigation.
Conclusion:
In conclusion, N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 is a potent activator of sGC that has several potential therapeutic applications. Its mechanism of action involves the activation of sGC, which leads to the production of cGMP. N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272, which may lead to the development of new therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 involves the reaction of 4-fluoroaniline with 2-bromo-thiophene-3-carboxylic acid. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272.

Scientific Research Applications

N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary hypertension. It has also been studied for its potential use in the treatment of erectile dysfunction, as it enhances nitric oxide-mediated relaxation of smooth muscle cells in the corpus cavernosum. Additionally, N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of various inflammatory and fibrotic diseases.

properties

CAS RN

136340-91-5

Product Name

N-(4-fluorophenyl)thiophene-2-carboxamide

Molecular Formula

C11H8FNOS

Molecular Weight

221.25 g/mol

IUPAC Name

N-(4-fluorophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H8FNOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14)

InChI Key

GCPZKOCHNSMRNY-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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